molecular formula C8H10O2 B1352941 2-Ethylresorcinol CAS No. 31154-44-6

2-Ethylresorcinol

Cat. No. B1352941
Key on ui cas rn: 31154-44-6
M. Wt: 138.16 g/mol
InChI Key: DWVXFVWWARTDCQ-UHFFFAOYSA-N
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Patent
US09073888B2

Procedure details

2-Ethyl-1,3-cyclohexanedione (15 g, 107 mmol), mesitylene (240 mL), and 5% Pd/C (7.8 g) were placed in a flask. The reaction mixture was stirred at 160° C. for two days. Filtration gave a crude product, which was purified by chromatography (EtOAc/Hexane) to give 2-ethyl-3-hydroxy phenol (2.2 g, 15%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH3:2]>[Pd].C1(C)C=C(C)C=C(C)C=1>[CH2:1]([C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:4]=1[OH:10])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1C(CCCC1=O)=O
Name
Quantity
7.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
240 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 160° C. for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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